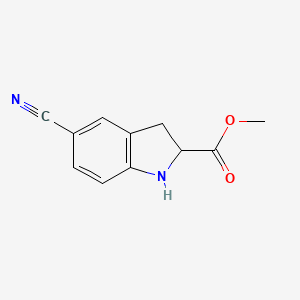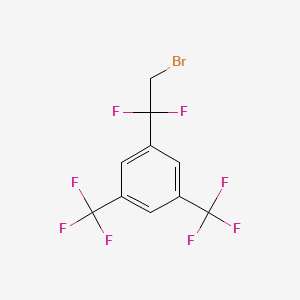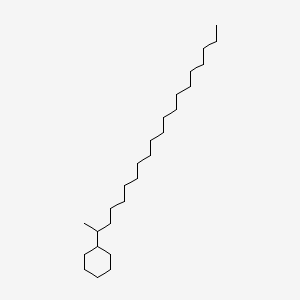![molecular formula C25H25N5O5S B13914751 N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide CAS No. 290815-27-9](/img/structure/B13914751.png)
N-[6-Methoxy-5-(2-methoxyphenoxy)-2-(4-pyridinyl)-4-pyrimidinyl]-5-(1-methylethyl)-2-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide likely involves multiple steps, including the formation of the pyrimidine and pyridine rings, followed by sulfonamide formation. Typical reaction conditions may include:
Formation of Pyrimidine Ring: This step might involve the condensation of appropriate precursors under acidic or basic conditions.
Formation of Pyridine Ring: This could involve cyclization reactions using suitable reagents.
Sulfonamide Formation: This step typically involves the reaction of an amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the pyridine or pyrimidine rings.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of interest in studies of reaction mechanisms and molecular interactions.
Biology
In biology, the compound could be investigated for its potential as a bioactive molecule. Sulfonamides are known for their antimicrobial properties, so this compound might be studied for its effectiveness against various pathogens.
Medicine
In medicine, the compound could be explored for its potential therapeutic applications. Sulfonamides have been used as antibiotics, diuretics, and antidiabetic agents, so this compound might have similar applications.
Industry
In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might also make it useful in the design of new drugs or agrochemicals.
Wirkmechanismus
The mechanism of action of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide would depend on its specific applications. In general, sulfonamides inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. This compound might target similar pathways or have unique molecular targets due to its complex structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfamethoxazole: A well-known sulfonamide antibiotic.
Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.
Sulfisoxazole: Used to treat urinary tract infections.
Uniqueness
The uniqueness of 5-isopropyl-N-(6-methoxy-5-(2-methoxyphenoxy)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridine-2-sulfonamide lies in its complex structure, which includes multiple aromatic rings and functional groups. This complexity might confer unique properties, such as enhanced bioactivity or specificity for certain molecular targets.
Eigenschaften
CAS-Nummer |
290815-27-9 |
|---|---|
Molekularformel |
C25H25N5O5S |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
N-[6-methoxy-5-(2-methoxyphenoxy)-2-pyridin-4-ylpyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide |
InChI |
InChI=1S/C25H25N5O5S/c1-16(2)18-9-10-21(27-15-18)36(31,32)30-24-22(35-20-8-6-5-7-19(20)33-3)25(34-4)29-23(28-24)17-11-13-26-14-12-17/h5-16H,1-4H3,(H,28,29,30) |
InChI-Schlüssel |
VGZZYWAKZYKCPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)

![8-Bromoimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13914694.png)
![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914699.png)





![Methyl 5-[(benzylamino)methyl]furan-2-carboxylate](/img/structure/B13914746.png)



